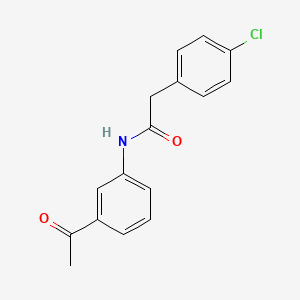

N-(3-acetylphenyl)-2-(4-chlorophenyl)acetamide

Vue d'ensemble

Description

The compound "N-(3-acetylphenyl)-2-(4-chlorophenyl)acetamide" is a derivative of acetanilide, which is characterized by the presence of an acetyl group attached to the nitrogen atom of an aniline derivative and a chlorophenyl group attached to the acetamide moiety. This class of compounds is known for its diverse chemical and physical properties and has been the subject of various studies to understand their structure, synthesis, and potential applications.

Synthesis Analysis

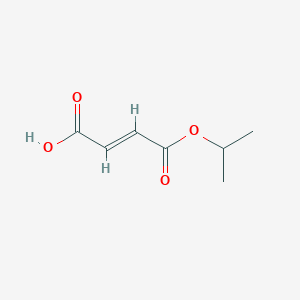

The synthesis of acetanilide derivatives typically involves acylation reactions where an acyl chloride reacts with an aromatic amine in the presence of a base. For example, the synthesis of "N-Methyl-2-[4-(4-chlorophenoxy)phenoxy] Acetamide" was achieved by reacting 4-phenoxyphenol with 2-chloroacetyl methylamine, using DMF as a solvent and potassium carbonate as a catalyst, followed by a reaction with sulfuryl chloride . Similarly, "N-Phenyl-2,2-di(4-chlorophenoxy)acetamide" was synthesized by reacting 4-chlorophenol with N-phenyl dichloroacetamide in the presence of anhydrous potassium carbonate . These methods highlight the versatility of acetanilide synthesis, allowing for the introduction of various substituents to the aromatic ring.

Molecular Structure Analysis

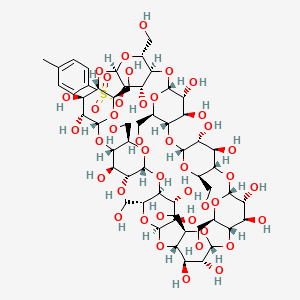

The molecular structure of acetanilide derivatives is characterized by the dihedral angles between the phenyl rings and the acetamide group, as well as the presence of intramolecular and intermolecular hydrogen bonding. For instance, "2-(4-Chlorophenyl)-N-(3,4-difluorophenyl)acetamide" exhibits a dihedral angle of 65.2° between the phenyl rings and forms infinite chains in the crystal through N-H⋯O hydrogen bonds . The conformation of the N-H bond in "2,2-Dichloro-N-(3,4-dichlorophenyl)acetamide" is syn to the 3-chloro substituent, which is a common feature in these molecules .

Chemical Reactions Analysis

Acetanilide derivatives can undergo various chemical reactions, including solvatochromic effects, as observed in "Synthesis, X-Ray Crystallography, Theoretical Investigation and Optical Properties of 2-Chloro-N-(2,4-dinitrophenyl) Acetamide" . The compound exhibited changes in optical properties upon varying the polarity of the solvent, which is indicative of its potential for applications in sensing or as a molecular probe.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetanilide derivatives are influenced by their molecular structure and the nature of their substituents. The presence of intramolecular hydrogen bonding, as seen in "2-Chloro-N-(2,4-dimethylphenyl)acetamide," affects the melting point and solubility of these compounds . Intermolecular hydrogen bonding, as observed in "2,2-Dichloro-N-(3,4-dimethylphenyl)acetamide," can lead to the formation of chains or networks in the solid state, which can impact the compound's crystal packing and stability .

Applications De Recherche Scientifique

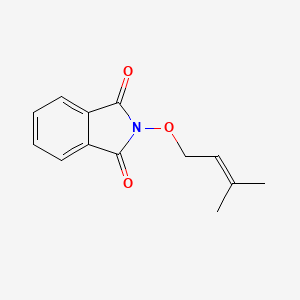

Synthetic Organic Chemistry and N-Acylation Reagents

N-(3-acetylphenyl)-2-(4-chlorophenyl)acetamide is related to the broader field of synthetic organic chemistry, where the development of chemoselective N-acylation reagents is of significant interest. Studies by Kondo and Murakami (2001, 2002) have led to the development of a variety of storable N-acetyl-N-(2-trifluoromethylphenyl)acetamide, N-benzoyl-(2-chlorophenyl)benzamide, and N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamide. These compounds have been found to serve as N-acylation reagents, exhibiting better chemoselectivity compared with current N-acylation reagents. The systematic research on the structure-reactivity relationship has been pivotal in these developments (Kondo & Murakami, 2001; Kondo & Murakami, 2002).

Chiral Axis Development

Another application of compounds similar to N-(3-acetylphenyl)-2-(4-chlorophenyl)acetamide is in the development of a chiral axis due to an acyclic imide-Ar bond. Kondo and Murakami's research has elucidated the first example of optically active N-acyl-N-(2-t-butylphenyl)acetamide, which possesses axial chirality based on an acyclic imide N-Ar bond rotation. The relationship between stability to racemization and the steric and electronic effects has been further clarified in their work (Kondo & Murakami, 2001; Kondo & Murakami, 2002).

Chiral Ligand Design

The design of chiral ligands using a "N-Ar prochiral axis" concept has been explored, with synthesized ligands evaluated in a standard palladium-catalyzed asymmetric allylic substitution showing high selectivity (up to 99% ee). This innovative approach uses the N-Ar axis as a chiral ligand design element for asymmetric transition metal catalysts, demonstrating the potential of such compounds in asymmetric synthesis (Kondo & Murakami, 2001; Kondo & Murakami, 2002).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

N-(3-acetylphenyl)-2-(4-chlorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClNO2/c1-11(19)13-3-2-4-15(10-13)18-16(20)9-12-5-7-14(17)8-6-12/h2-8,10H,9H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFNFPRSEHQRYSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)CC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601261564 | |

| Record name | N-(3-Acetylphenyl)-4-chlorobenzeneacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601261564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-acetylphenyl)-2-(4-chlorophenyl)acetamide | |

CAS RN |

72116-70-2 | |

| Record name | N-(3-Acetylphenyl)-4-chlorobenzeneacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72116-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3-Acetylphenyl)-4-chlorobenzeneacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601261564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

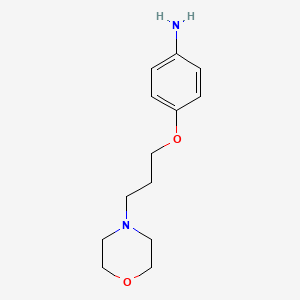

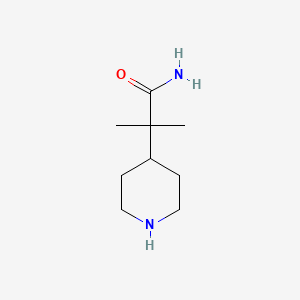

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Methylthio)-4-methyl-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B3023105.png)